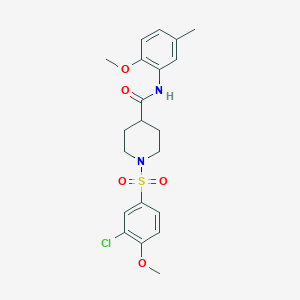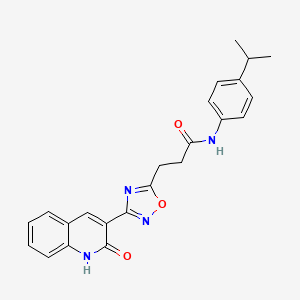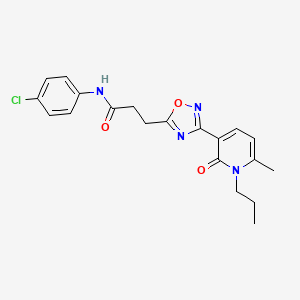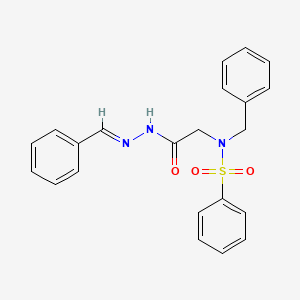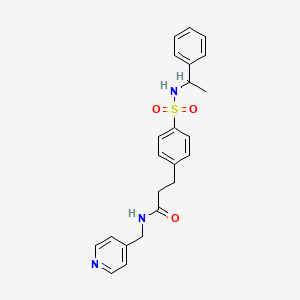
3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide, also known as PSB-1115, is a chemical compound that has been extensively studied for its potential therapeutic applications. PSB-1115 belongs to the class of sulfonamide derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties. In
科学研究应用
3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Moreover, this compound has been found to exhibit neuroprotective properties by reducing the production of reactive oxygen species and protecting against oxidative stress.
作用机制
3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide exerts its biological effects by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in a variety of cancer cells and is involved in the regulation of pH in the tumor microenvironment. By inhibiting the activity of CAIX, this compound disrupts the pH regulation in cancer cells, leading to a decrease in cell proliferation and an increase in cell death. Moreover, this compound has been found to inhibit the activity of other carbonic anhydrase isoforms, which may contribute to its anti-inflammatory and neuroprotective properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells, reduces the production of pro-inflammatory cytokines, and protects against oxidative stress. In vivo studies have shown that this compound reduces tumor growth in mouse models of cancer, reduces inflammation in mouse models of inflammatory diseases, and protects against neurodegeneration in mouse models of neurodegenerative diseases.
实验室实验的优点和局限性
3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized in large quantities with high purity. Moreover, this compound has been extensively studied in vitro and in vivo, and its mechanism of action is well-characterized. However, this compound also has some limitations. It is a highly potent inhibitor of CAIX, which may limit its use in some experimental settings. Moreover, this compound has not been extensively studied in human clinical trials, which may limit its potential therapeutic applications.
未来方向
There are several future directions for the study of 3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another potential direction is the study of this compound in combination with other therapeutic agents, such as chemotherapy agents or immunotherapy agents. Moreover, the study of this compound in human clinical trials may provide valuable insights into its potential therapeutic applications. Finally, the development of new derivatives of this compound with improved pharmacological properties may lead to the development of more effective therapeutic agents.
合成方法
The synthesis of 3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide involves the reaction between 4-(N-(1-phenylethyl)sulfamoyl)phenylboronic acid and N-(pyridin-4-ylmethyl)propanamide in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields this compound as a white solid with a high purity.
属性
IUPAC Name |
3-[4-(1-phenylethylsulfamoyl)phenyl]-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-18(21-5-3-2-4-6-21)26-30(28,29)22-10-7-19(8-11-22)9-12-23(27)25-17-20-13-15-24-16-14-20/h2-8,10-11,13-16,18,26H,9,12,17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWOAEZUZPQPKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
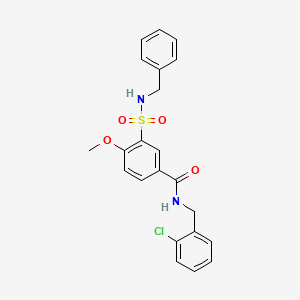
![N-(3-methoxypropyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7709082.png)
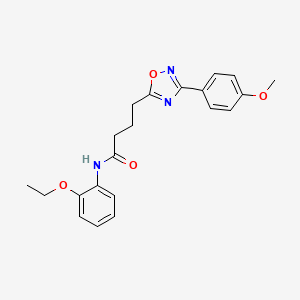

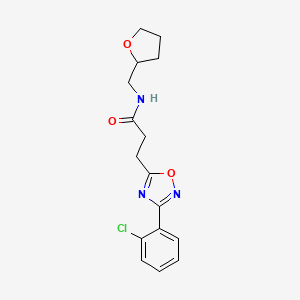
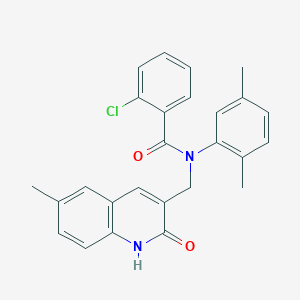
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7709131.png)
